Methyl 8-methoxyquinoline-2-carboxylate
Description
Significance of the Quinoline-2-carboxylate Core in Synthetic Chemistry
The quinoline-2-carboxylate moiety is a significant structural unit in the realm of synthetic chemistry for several key reasons. Its derivatives are recognized as crucial intermediates and building blocks for creating more complex, biologically active molecules. medchemexpress.com The inherent structure, featuring a nitrogen atom and a carboxyl group, allows for diverse chemical modifications and the synthesis of a wide array of derivatives. ajchem-a.com
One of the primary roles of the quinoline-2-carboxylate core is its function as a versatile ligand in coordination chemistry. The nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the carboxylate group can chelate to metal ions, forming stable complexes. nih.govnih.gov These metal complexes have demonstrated utility in catalysis, facilitating various organic transformations. nih.govmdpi.com For instance, quinoline-2-carboxylate ligands have been used to form complexes with cobalt(II) and nickel(II), resulting in distorted octahedral coordination geometries that are of interest in materials science and catalysis. nih.gov
Furthermore, the quinoline nucleus itself is a key component in numerous natural products and pharmaceuticals. researchgate.netnih.gov Derivatives of quinoline have been developed for a wide range of therapeutic applications. nih.govwikipedia.org Consequently, the quinoline-2-carboxylate scaffold serves as a valuable precursor for the synthesis of these medicinally relevant compounds. medchemexpress.comajchem-a.com New synthetic protocols are continuously being developed to access this core structure efficiently, such as one-pot procedures starting from materials like β-nitroacrylates and 2-aminobenzaldehydes. nih.govresearchgate.net This ongoing research highlights the demand for these compounds as strategic intermediates in drug discovery and development. researchgate.netgoogle.com
Overview of the Research Landscape for Methyl 8-methoxyquinoline-2-carboxylate
This compound is a specific derivative within the broader class of quinoline-2-carboxylates. Its research landscape is primarily centered on its use as a precursor and intermediate in the synthesis of more complex molecules. The presence of the methoxy (B1213986) group at the 8-position and the methyl ester at the 2-position provides specific electronic and steric properties that chemists can exploit for targeted molecular design.
Research has focused on the synthesis of various derivatives starting from related structures. For example, a series of novel 8-methoxyquinoline-2-carboxamide (B13116470) compounds were designed and synthesized using the corresponding carboxylic acid as a starting material. researchgate.net This indicates that this compound can be readily hydrolyzed to its carboxylic acid form, which is then activated and coupled with other molecules, such as amines, to create new chemical entities. researchgate.net The synthesis of the parent 8-methoxyquinoline (B1362559) scaffold itself often starts from 8-hydroxyquinoline (B1678124), which is then methylated. researchgate.netnih.gov This foundational chemistry is crucial for accessing the starting materials needed to produce the title compound.
The functionalization of the quinoline ring, including at the C-8 position, is a key area of synthetic exploration, although it can present challenges due to steric hindrance. rsc.org The development of methods to create derivatives of the 8-methoxyquinoline core is an active field of research. researchgate.netresearchgate.net For instance, the synthesis of 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline was achieved through a multi-step process that included a Suzuki reaction, demonstrating that the quinoline core can be functionalized at various positions to build complex heterocyclic systems. mdpi.com While this example does not directly use this compound, it illustrates the types of complex structures that can be built upon the 8-methoxyquinoline framework.
Below is a table summarizing the key properties of a closely related compound, Methyl 8-hydroxyquinoline-2-carboxylate, as detailed physicochemical data for the methoxy-analogue is sparse in publicly available literature. This data provides a reference point for the physical characteristics of this class of compounds.
| Property | Value | Source |
| IUPAC Name | methyl 8-hydroxyquinoline-2-carboxylate | PubChem |
| Molecular Formula | C₁₁H₉NO₃ | PubChem |
| Molecular Weight | 203.19 g/mol | PubChem |
| InChIKey | DTYHRSIQPYNEJX-UHFFFAOYSA-N | PubChem |
| CAS Number | 21638-90-4 | PubChem |
The research indicates that this compound is valued as a synthetic intermediate. Its structure allows for further elaboration, particularly through reactions involving the ester group, to generate libraries of novel compounds for various applications, including those in medicinal chemistry. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
78224-47-2 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 8-methoxyquinoline-2-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-15-10-5-3-4-8-6-7-9(12(14)16-2)13-11(8)10/h3-7H,1-2H3 |
InChI Key |
YNRMQTUOOLBRHW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1N=C(C=C2)C(=O)OC |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Mechanistic Elucidation of Synthetic Transformations Involving Methyl 8 Methoxyquinoline 2 Carboxylate Precursors
Investigation of Reaction Intermediates
The elucidation of reaction mechanisms hinges on the identification and characterization of transient species that form along the reaction coordinate. In the synthesis of quinoline (B57606) carboxylates, various intermediates can be proposed and, in some cases, isolated or detected spectroscopically.
A notable example can be drawn from studies on the alkylation of related quinoline systems, which provide a model for understanding the reactivity of precursors to methyl 8-methoxyquinoline-2-carboxylate. For instance, in the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, a precursor that shares the core quinoline ester structure, the formation of an intermediate anion is a critical first step. mdpi.com This ambident anion possesses multiple nucleophilic centers, primarily on the sulfur, oxygen, and nitrogen atoms. mdpi.comresearchgate.net
The initial product observed is the S-methylated intermediate, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate. mdpi.com This suggests that under the reaction conditions, the sulfur atom is the most nucleophilic or kinetically favored site for alkylation. Subsequent reaction of this intermediate leads to further methylation. The generation of the anion, typically achieved using a base, is crucial for the reaction to proceed. mdpi.com
Detailed Mechanistic Pathways
The formation of functionalized quinoline-2-carboxylates often proceeds through multi-step reaction sequences. The mechanistic pathways can be influenced by the nature of the starting materials, reagents, and reaction conditions.
Drawing parallels from the well-studied alkylation of analogous quinoline systems, the synthesis of precursors to this compound likely follows an SN2 mechanism. mdpi.com Following the initial formation of the anionic intermediate, the subsequent alkylation step involves the nucleophilic attack of this anion on an electrophile, such as methyl iodide.
The regioselectivity of this second alkylation step is a key aspect of the mechanistic pathway. In the case of the methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate intermediate, further methylation can occur at either the oxygen or the nitrogen atom, leading to a mixture of O-methylated and N-methylated products. mdpi.com The predominance of the O-methylated product, methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, over the N-methylated product indicates that the oxygen atom is the more favorable site for the second alkylation under the studied conditions. mdpi.com This preference can be rationalized by considering the electronic distribution and steric factors within the intermediate anion. mdpi.com Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to support the experimentally observed regioselectivity by analyzing the electron structure of the intermediate anion. mdpi.com
Role of Promoters and Catalysts in Chemoselectivity and Reaction Control
In the context of synthesizing precursors to this compound, the base used to generate the initial anion plays a pivotal role. The reaction to form the methylated product from methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate proceeds effectively only when a sufficiently strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to generate the anion. mdpi.comresearchgate.net The use of a weaker base like triethylamine (B128534) does not lead to a significant reaction, highlighting the importance of the base in promoting the initial deprotonation step. mdpi.com
The solvent can also significantly impact the reaction rate and selectivity. As is typical for SN2 reactions, increasing the polarity of the solvent can accelerate the reaction. mdpi.com The table below summarizes the effect of different bases and solvents on the methylation of a model quinoline precursor, demonstrating the principles of reaction control that are applicable to the synthesis of this compound precursors.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Product Ratio (O-methylated : N-methylated) | Total Yield (%) |
| 1 | NaH | DMF | 60 | 1 | 4.5 : 1 | 77 |
| 2 | NaH | DMF | 80 | 1 | 4.0 : 1 | 80 |
| 3 | K₂CO₃ | Acetone | 60 | 8 | - | 15 |
| 4 | K₂CO₃ | DMF | 80 | 3 | 3.0 : 1 | 72 |
| 5 | K₂CO₃ | DMSO | 80 | 1 | 2.5 : 1 | 75 |
| 6 | Et₃N | DMF | 80 | 8 | No Reaction | 0 |
Data adapted from a study on a related quinoline system. mdpi.com
This data clearly illustrates that stronger bases like NaH and K₂CO₃ are effective in promoting the reaction, while the choice of solvent influences both the reaction rate and the ratio of the resulting products. Such detailed studies are crucial for the rational design of synthetic routes to complex molecules like this compound, allowing for precise control over the reaction outcome.
Chemical Reactivity and Derivatization Strategies for Methyl 8 Methoxyquinoline 2 Carboxylate
Functional Group Transformations of the Ester Moiety
The ester group at the C-2 position is a primary site for functionalization, allowing for conversion into other important chemical groups like carboxylic acids and amides.
The methyl ester of Methyl 8-methoxyquinoline-2-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid, 8-methoxyquinoline-2-carboxylic acid. This transformation is typically achieved under basic conditions. For instance, the hydrolysis of a structurally similar compound, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, is accomplished by refluxing with a solution of sodium hydroxide (B78521) in a solvent mixture like aqueous isopropanol. nih.gov The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt. Subsequent acidification of the reaction mixture isolates the free carboxylic acid. nih.gov
General procedures for ester hydrolysis often involve heating with aqueous solutions of strong bases like sodium hydroxide or potassium hydroxide. google.com Alternatively, various mild and environmentally friendly procedures have been developed for the deprotection of methyl esters. organic-chemistry.org
The conversion of the ester group to an amide is a pivotal transformation in medicinal chemistry. Direct amidation of methyl esters can be challenging and often requires harsh conditions or the use of specific catalysts. mdpi.com However, several modern catalytic methods have been developed for the direct amidation of esters and carboxylic acids.
One common strategy involves a two-step process: hydrolysis of the ester to the carboxylic acid, followed by an amide coupling reaction. The resulting carboxylic acid can be activated by various reagents (e.g., HBTU, HATU) and then reacted with a primary or secondary amine to form the desired amide. organic-chemistry.org
Direct amidation of carboxylic acids, which can be obtained from the hydrolysis of the title compound, can also be achieved using silicon-based reagents like methyltrimethoxysilane (B3422404) (MTM). This method provides a safe and effective alternative to other reagents, mediating the reaction between a carboxylic acid and an amine to produce the amide in good yields. nih.govchemistryviews.org The reaction is thought to proceed through the formation of a silyl (B83357) ester intermediate, which is then attacked by the amine. chemistryviews.org Group (IV) metal complexes, such as those based on titanium, zirconium, and hafnium, have also been employed as catalysts for the direct amidation of carboxylic acids under mild conditions. diva-portal.org
Table 1: Selected Methods for Amidation
| Method | Reactants | Reagents/Catalyst | Key Features | Citations |
|---|---|---|---|---|
| Coupling Reagent | Carboxylic Acid + Amine | HBTU, Hünig's base | Efficient for salts of unstable carboxylic acids. | organic-chemistry.org |
| Silicon-Mediated | Carboxylic Acid + Amine | Methyltrimethoxysilane (MTM) | Inexpensive, safe, and effective; avoids chromatography. | nih.govchemistryviews.org |
| Metal Catalysis | Carboxylic Acid + Amine | ZrCl₄, Ti(OiPr)₄, Cp₂HfCl₂ | Catalytic amounts of Group (IV) metals under mild conditions. | mdpi.comdiva-portal.org |
Transformations Involving the Methoxy (B1213986) Group
The methoxy group at the C-8 position is an ether linkage that can be cleaved to yield the corresponding 8-hydroxyquinoline (B1678124) derivative. This transformation is significant as the 8-hydroxyquinoline (8-quinolinol) scaffold is a well-known chelating agent and a precursor for many biologically active compounds. Ether cleavage is typically performed using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).
Conversely, the synthesis of 8-methoxyquinolines often starts from 8-hydroxyquinoline. researchgate.netlookchem.com For instance, 8-hydroxyquinolines can be O-alkylated in a Williamson ether synthesis by reacting them with an alkyl halide in the presence of a base. researchgate.net This synthetic relationship highlights the accessibility of the 8-hydroxy functionality from the 8-methoxy group through dealkylation. The presence of the C-8 methoxy group has been shown to be crucial for the biological activity of certain classes of compounds, such as fluoroquinolone antibacterials, where it enhances their lethality against bacteria like Staphylococcus aureus. nih.gov
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring
The quinoline ring system can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the existing substituents.
Electrophilic Substitution: The benzene (B151609) ring of the quinoline system is more susceptible to electrophilic attack than the pyridine (B92270) ring. The C-8 methoxy group is a strong activating group and, along with the heterocyclic nitrogen, directs incoming electrophiles.
Nitration: The nitration of 8-methoxyquinoline (B1362559) with a mixture of nitric acid and sulfuric acid occurs rapidly and with high regioselectivity, yielding 5-nitro-8-methoxyquinoline as the primary product. researchgate.net
Halogenation: Electrophilic halogenation, such as bromination, of 8-methoxyquinoline is also highly regioselective. acs.org The reaction of 5,7-disubstituted 8-methoxyquinolines with bromine has been shown to result in bromination at the C-3 position of the pyridine ring. tandfonline.com
Nucleophilic Substitution: The pyridine ring is electron-deficient and therefore more susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. quora.com For nucleophilic substitution to occur, a good leaving group, such as a halogen, must be present at these positions. quimicaorganica.orgiust.ac.ir While the parent this compound does not have a leaving group other than the ester, derivatives such as 2-halo-8-methoxyquinolines would be expected to undergo nucleophilic substitution readily with various nucleophiles. quimicaorganica.org
Table 2: Regioselectivity in Substitution Reactions of 8-Methoxyquinoline Derivatives
| Reaction Type | Reagents | Position of Substitution | Product | Citations |
|---|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | C-5 | 5-Nitro-8-methoxyquinoline | researchgate.net |
| Bromination | Br₂ | C-3 (on 5,7-disubstituted derivative) | 3-Bromo-5,7-disubstituted-8-methoxyquinoline | tandfonline.com |
| Nucleophilic Attack | General Nucleophiles | C-2 and C-4 | 2- or 4-substituted quinoline (requires leaving group) | quora.comquimicaorganica.org |
Annulation Reactions and Carbon-Carbon Bond Cleavage
Annulation reactions involve the construction of a new ring onto an existing scaffold. The quinoline-2-carboxylate framework itself can be synthesized through various annulation strategies, such as the reaction of 2-aminobenzaldehydes with β-nitroacrylates. mdpi.comresearchgate.net Other methods include transition-metal-free cycloadditions and cobalt-catalyzed reductive annulations. mdpi.comresearchgate.net
Once formed, the substituted quinoline ring can participate in further annulation reactions. For example, a 3-bromo-8-methoxyquinoline (B1373899) derivative, obtained via electrophilic substitution, can undergo a palladium-catalyzed Suzuki coupling with a phenylboronic acid. The resulting 3-arylquinoline can then be cyclized to form a substituted 11H-indolo[3,2-c]quinoline, which represents a formal annulation reaction building a new five-membered ring onto the quinoline core. tandfonline.com Information on carbon-carbon bond cleavage reactions for this specific compound is not prominent in the literature, as these are generally less common transformations for this scaffold.
N-Alkylation Strategies
The nitrogen atom of the quinoline ring is a nucleophilic center and can be alkylated. While quinoline is a weaker base than pyridine, it can still react with alkylating agents, especially under basic conditions. In the alkylation of a related 4-hydroxy-2-(methylthio)quinoline-3-carboxylate with methyl iodide using a strong base like sodium hydride, N-methylation was observed as a side product alongside the major O-methylation product. nih.gov This indicates that direct N-alkylation of the quinoline nitrogen is a competing reaction pathway.
General strategies for the N-alkylation of nitrogen heterocycles can be applied. For example, the N-alkylation of quinazolinones, which are structurally related, can be achieved using alkyl halides like methyl 2-bromoacetate in the presence of a base. uw.edu Another approach is the reductive amination or N-alkylation of amines with alcohols, often catalyzed by metal catalysts, which could be adapted for the quinoline nitrogen. researchgate.net
Coordination Chemistry of Methyl 8 Methoxyquinoline 2 Carboxylate As a Ligand
Design and Synthesis of Metal Complexes Featuring Methyl 8-methoxyquinoline-2-carboxylate
The synthesis of metal complexes with this compound would likely follow established methods for forming complexes with quinoline-based ligands. These methods typically involve the reaction of the ligand with a metal salt in a suitable solvent. The synthesis of related 8-methoxyquinoline (B1362559) and quinoline-2-carboxylate derivatives provides a strong basis for predicting successful synthetic routes.
For instance, the synthesis of related quinoline (B57606) derivatives often involves multi-step organic reactions to create the desired ligand, followed by complexation with a metal ion. The synthesis of 8-methoxyquinoline itself can be achieved from 8-hydroxyquinoline (B1678124). researchgate.net The introduction of a carboxylate group at the 2-position can be accomplished through various organic methodologies.
The formation of metal complexes with quinoline derivatives is a well-established field. nih.govresearchgate.net Generally, the reaction involves mixing the ligand and a metal salt, often a halide or acetate (B1210297) salt, in a solvent like ethanol, methanol (B129727), or a buffered aqueous solution. The reaction conditions, such as temperature and pH, can be adjusted to promote the formation of the desired complex. Based on analogous systems, the synthesis of a metal complex with this compound could be represented by the following general reaction:
n L + M(X)m → [M(L)n]Xm
Where L is this compound, M is the metal ion, X is the counter-ion, and n and m are the stoichiometric coefficients.
A patent for pyrrol derivatives with antibacterial activity lists "Ethyl 4-chloro-8-methoxyquinoline-2-carboxylate" and "Methyl 4-chloro-8-methoxyquinoline-2-carboxylate" as intermediates, indicating that such compounds can be synthesized and are stable. google.com The synthesis of Perspicamide A, a natural product, involved the preparation of "Ethyl 4-(Benzyloxy)-8-methoxyquinoline-2-carboxylate" as an intermediate, further demonstrating the accessibility of such scaffolds. acs.org
Table 1: Examples of Synthesized Related Quinoline Carboxylate Derivatives
| Compound Name | Synthetic Context | Reference |
| Ethyl 4-chloro-8-methoxyquinoline-2-carboxylate | Intermediate in the synthesis of antibacterial agents | google.com |
| Methyl 4-chloro-8-methoxyquinoline-2-carboxylate | Intermediate in the synthesis of antibacterial agents | google.com |
| Ethyl 4-(Benzyloxy)-8-methoxyquinoline-2-carboxylate | Intermediate in the synthesis of Perspicamide A | acs.org |
Ligand Binding Modes and Coordination Geometries
This compound possesses two potential coordinating atoms: the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy (B1213986) group. This allows it to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. This binding mode is characteristic of 8-substituted quinoline derivatives, most notably 8-hydroxyquinoline. nih.govscispace.com
The coordination of the carboxylate group at the 2-position is less likely to be directly involved in chelation with the same metal center as the quinoline nitrogen and 8-methoxy oxygen due to steric constraints. However, it could potentially bridge to another metal center, leading to the formation of polynuclear complexes or coordination polymers.
The geometry of the resulting metal complex would be dictated by the coordination number and the electronic properties of the metal ion. For a typical bidentate ligand like this compound, common geometries would include square planar for d8 metals like Ni(II), Pd(II), and Pt(II), and tetrahedral or octahedral for other transition metals. In an octahedral complex, the remaining coordination sites would be occupied by other ligands, such as solvent molecules or counter-ions.
The study of related 8-hydroxyquinoline derivatives shows that they form stable complexes with a variety of metal ions, adopting different coordination geometries. nih.govresearchgate.net For example, copper(II) complexes with 8-hydroxyquinoline derivatives can exhibit square planar geometry. nih.gov
Table 2: Predicted Coordination Properties of this compound
| Property | Predicted Behavior | Basis for Prediction |
| Primary Binding Mode | Bidentate (N, O-chelation) | Analogy to 8-hydroxyquinoline and its derivatives nih.govscispace.com |
| Coordinating Atoms | Quinoline Nitrogen, Methoxy Oxygen | Structural features of the ligand |
| Potential Secondary Binding | Carboxylate group bridging | Presence of the ester functionality at the 2-position |
| Common Geometries | Square Planar, Tetrahedral, Octahedral | General principles of coordination chemistry |
Applications in Asymmetric Catalysis and Enantioselective Synthesis
Chiral quinoline-based ligands have found significant applications in asymmetric catalysis, facilitating a wide range of enantioselective transformations. scispace.com While there is no specific mention of this compound in this context, its structural framework suggests that if a chiral center were introduced into the molecule, it could potentially serve as a chiral ligand for asymmetric catalysis.
The effectiveness of a chiral ligand in asymmetric catalysis depends on its ability to create a chiral environment around the metal center, which in turn influences the stereochemical outcome of the reaction. The rigidity of the quinoline backbone is a favorable feature for a chiral ligand.
For this compound to be used in asymmetric catalysis, it would need to be modified to be chiral. This could be achieved, for example, by introducing a chiral substituent on the quinoline ring or by resolving a racemic mixture of a chiral derivative. Once a chiral version of the ligand is obtained, it could be complexed with a suitable metal, such as copper, palladium, or iridium, to form a chiral catalyst. Such catalysts could potentially be applied in reactions like asymmetric alkylations, hydrogenations, or cycloadditions.
Interfacial Coordination Effects
The coordination of quinoline derivatives to surfaces and at interfaces is an area of growing interest, particularly for applications in sensors, molecular electronics, and heterogeneous catalysis. The interaction of this compound with a metal surface would likely be governed by the coordination of the quinoline nitrogen and the 8-methoxy oxygen to the surface metal atoms.
The orientation of the molecule on the surface would be influenced by the nature of the surface and the specific interactions. The ester group at the 2-position could also play a role in the interfacial behavior, potentially influencing the packing of the molecules on the surface or interacting with the solvent or other species at the interface. The study of the coordination of quinoline derivatives to silver (I) provides some insight into the potential interfacial behavior of such ligands. researchgate.net
Spectroscopic and Structural Characterization of Methyl 8 Methoxyquinoline 2 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 8-methoxyquinoline-2-carboxylate, both ¹H and ¹³C NMR would provide definitive information about its structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline (B57606) ring system and the protons of the two methyl groups.
Aromatic Region (δ 7.0-8.5 ppm): The quinoline ring system has five aromatic protons. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) would be determined by their position relative to the nitrogen atom and the electron-donating methoxy (B1213986) group and electron-withdrawing ester group. The proton on C4 is expected to be a doublet, coupled to the proton on C3. The protons on the benzene (B151609) portion of the quinoline ring (C5, C6, C7) would show shifts influenced by the adjacent methoxy group.
Methoxy Group (δ ~4.0 ppm): The protons of the 8-methoxy group (-OCH₃) are expected to appear as a sharp singlet. In related compounds like 8-methoxy-2-methylquinoline, this signal is observed around this region.
Ester Methyl Group (δ ~3.9 ppm): The protons of the methyl ester group (-COOCH₃) would also present as a sharp singlet. Its chemical shift is influenced by the deshielding effect of the adjacent carbonyl and oxygen atom.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Quinoline Aromatic-H | 7.0 - 8.5 | m (multiplet) |
| 8-Methoxy (-OCH₃) | ~4.0 | s (singlet) |
| 2-Ester (-COOCH₃) | ~3.9 | s (singlet) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would show 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule.
Carbonyl Carbon (δ ~165-170 ppm): The carbon of the methyl ester's carbonyl group is expected to be the most downfield signal due to being bonded to two oxygen atoms. libretexts.org
Aromatic/Heteroaromatic Carbons (δ ~110-155 ppm): The nine carbons of the quinoline ring system would resonate in this range. The carbon attached to the methoxy group (C8) and the carbons adjacent to the nitrogen (C2 and C8a) would have characteristic shifts. For example, carbons attached to oxygen typically resonate in the 150-160 ppm range.
Methoxy Carbon (δ ~55-60 ppm): The carbon of the 8-methoxy group is expected in this region.
Ester Methyl Carbon (δ ~52-55 ppm): The carbon of the methyl ester group would appear in a similar region to the methoxy carbon.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 165 - 170 |
| Quinoline Aromatic/Heteroaromatic | 110 - 155 |
| 8-Methoxy (-OCH₃) | 55 - 60 |
| 2-Ester (-COOCH₃) | 52 - 55 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be characterized by several key absorption bands.
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the carbonyl group in an aromatic ester. pressbooks.pub
C-O Stretch (Ester and Ether): Two distinct C-O stretching bands would be present. The ester C-O stretch typically appears between 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric). The aryl ether C-O stretch would also appear in this fingerprint region, likely around 1250 cm⁻¹ and 1030 cm⁻¹.
Aromatic C=C and C=N Stretches: Multiple bands of medium to weak intensity are expected between 1450-1620 cm⁻¹ corresponding to the stretching vibrations within the quinoline aromatic ring system.
Aromatic C-H Stretch: A signal just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) would indicate the C-H stretching of the aromatic quinoline ring.
Aliphatic C-H Stretch: The C-H stretching of the two methyl groups (methoxy and ester) would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). For instance, in 8-methoxyquinoline (B1362559), an aromatic C-H stretch is seen at 3049 cm⁻¹. wikipedia.org
Predicted IR Absorption Data
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O Stretch | Aromatic Ester | 1720 - 1740 | Strong |
| C=C/C=N Stretch | Quinoline Ring | 1450 - 1620 | Medium-Weak |
| C-O Stretch | Ester & Aryl Ether | 1000 - 1300 | Strong |
| Aromatic C-H Stretch | Quinoline Ring | 3010 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | Methyl Groups | 2850 - 2960 | Medium-Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (C₁₂H₁₁NO₃), the molecular weight is 217.22 g/mol .
Molecular Ion Peak ([M]⁺•): In an electron ionization (EI) mass spectrum, a distinct molecular ion peak would be expected at m/z = 217. The stability of the aromatic quinoline system would likely make this peak relatively intense.
Key Fragmentation Patterns: The fragmentation would be driven by the functional groups. Common fragmentation pathways for aromatic esters include the loss of the alkoxy group or the entire ester group.
Loss of the Methoxy Radical (-•OCH₃): A prominent fragment would be expected at m/z = 186, corresponding to the loss of the methoxy radical from the ester group ([M - 31]⁺).
Loss of the Methyl Ester Group (-•COOCH₃): Another significant fragmentation would be the loss of the entire methyl carboxylate radical, leading to a fragment at m/z = 158.
Fragmentation of the Quinoline Ring: The quinoline ring itself can fragment, often by losing a molecule of hydrogen cyanide (HCN), which would lead to further peaks in the lower mass region. youtube.com
X-ray Crystallography for Solid-State Structure Elucidation
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions.
Based on studies of similar compounds like methyl quinoline-2-carboxylate, it is predicted that the compound would crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). researchgate.netmdpi.com The quinoline ring system itself would be largely planar. The dihedral angle between the plane of the quinoline ring and the methyl carboxylate group would be a key structural feature, influencing crystal packing. Intermolecular forces, such as π-π stacking between the aromatic quinoline rings and dipole-dipole interactions, would likely dominate the crystal packing arrangement.
Advanced Spectroscopic Techniques
To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the protons on the quinoline ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It would be crucial for assigning the quaternary (non-protonated) carbons, such as the carbonyl carbon and the carbons at the ring junctions (C8a, C4a), by observing their correlations to nearby protons.
These advanced methods, used in concert, would provide an irrefutable and complete assignment of the molecular structure of this compound.
Computational Chemistry and Theoretical Modeling of Methyl 8 Methoxyquinoline 2 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Methyl 8-methoxyquinoline-2-carboxylate. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.
Molecular Geometry: DFT calculations are used to determine the optimized molecular geometry by finding the lowest energy arrangement of atoms. mdpi.com For quinoline (B57606) derivatives, key parameters such as bond lengths, bond angles, and torsion angles are calculated and can be compared with experimental data from X-ray crystallography. mdpi.comresearchgate.net For this compound, theoretical calculations would predict the planarity of the quinoline ring system and the orientation of the methoxy (B1213986) and methyl carboxylate substituents. mdpi.com For instance, DFT geometry optimization of related phenyl quinoline-2-carboxylate has shown how the dihedral angles between the quinoline and substituent groups can be accurately predicted. mdpi.com
Electronic Properties and Reactivity: The electronic properties are explored through analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net In this compound, the MEP map would likely show negative potential (red regions) around the nitrogen atom of the quinoline ring and the oxygen atoms of the methoxy and carboxylate groups, indicating their susceptibility to electrophilic attack. researchgate.net
Below is a table of representative data that could be obtained from DFT calculations on this compound, based on studies of similar molecules. mdpi.comresearchgate.net
| Parameter | Description | Representative Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.7 eV |
| Dipole Moment | Measure of the molecule's overall polarity | 3.2 Debye |
| N1 Charge | Mulliken charge on the quinoline nitrogen atom | -0.45 e |
| O(methoxy) Charge | Mulliken charge on the methoxy oxygen atom | -0.60 e |
| O(carbonyl) Charge | Mulliken charge on the carbonyl oxygen atom | -0.55 e |
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving this compound, such as its synthesis or subsequent functionalization. researchgate.net By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathway from reactants to products.
This modeling involves:
Locating Stationary Points: Identifying the structures of reactants, intermediates, transition states, and products.
Calculating Energies: Determining the relative energies of these stationary points to establish the reaction's thermodynamics and kinetics.
Transition State (TS) Analysis: The transition state is the highest energy point along the reaction coordinate. Its structure provides critical information about the bond-breaking and bond-forming processes. chemrxiv.org Frequency calculations are performed to confirm the nature of the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For example, in the synthesis of quinoline derivatives, theoretical calculations can help rationalize the observed regioselectivity. mdpi.comnih.gov By comparing the activation energies for different possible reaction pathways, the favored product can be predicted. For instance, in an alkylation reaction, modeling could determine whether the reaction is more likely to occur at the nitrogen atom versus an oxygen atom by comparing the energies of the respective transition states. mdpi.comnih.gov This approach has been used to understand the methylation of related quinoline systems, where DFT calculations of the anionic intermediate helped explain the observed product distribution. mdpi.comnih.gov
The table below outlines the typical energetic data obtained from a theoretical reaction pathway analysis for a hypothetical substitution reaction.
| Parameter | Description | Representative Energy (kcal/mol) |
| Reactant Complex Energy | Energy of the initial interacting molecules | 0.0 |
| Transition State Energy (E_TS) | Energy of the highest point on the reaction path | +22.5 |
| Intermediate Energy | Energy of a stable species formed during the reaction | -5.0 |
| Product Complex Energy | Energy of the final interacting products | -15.0 |
| Activation Energy (Ea) | Energy barrier for the reaction (E_TS - E_reactants) | +22.5 |
| Reaction Enthalpy (ΔH) | Overall energy change of the reaction (E_products - E_reactants) | -15.0 |
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of this compound over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape.
For a flexible molecule like this compound, which has rotatable bonds in its methoxy and ester side chains, MD simulations can:
Explore Conformational Space: By simulating the molecule's movement over nanoseconds or longer, a wide range of possible conformations can be sampled.
Identify Stable Conformers: Analysis of the simulation trajectory allows for the identification of low-energy, stable conformations that the molecule is likely to adopt.
Analyze Torsional Angles: The simulations provide detailed information on the distribution and dynamics of key dihedral angles, such as the C-C-O-C angle of the ester group and the C-C-O-C angle of the methoxy group. nih.gov
Studies on similar quinoline derivatives have used analyses of the potential energy surface (PES) to identify the most stable conformers based on the rotation of substituent groups. mdpi.comnih.gov MD simulations provide a more dynamic picture, showing the transitions between these stable states and the timescales on which they occur. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in a solvent or at a biological receptor site. mdpi.com
Ligand-Metal Interaction Modeling in Coordination Complexes
The quinoline scaffold, particularly with potential donor atoms like the nitrogen in the ring and oxygen atoms in substituents, is known for its ability to form coordination complexes with metal ions. researchgate.netdovepress.com this compound possesses multiple potential coordination sites: the quinoline nitrogen, the methoxy oxygen, and the two oxygen atoms of the carboxylate group. Computational modeling is essential for predicting and understanding how this molecule acts as a ligand. nih.gov
Modeling of ligand-metal interactions, often using DFT, can determine:
Coordination Modes: It can predict the preferred way the ligand binds to a metal center (e.g., as a bidentate N,O-chelator or a monodentate ligand). researchgate.net
Complex Geometry: The three-dimensional structure of the resulting metal complex can be optimized.
Binding Energies: The strength of the interaction between the ligand and the metal ion can be calculated, providing a measure of the complex's stability.
Electronic Structure: Calculations can reveal how the electronic properties of both the ligand and the metal are altered upon coordination. This includes changes in orbital energies and charge distribution. nih.govescholarship.org
For example, modeling could be used to compare the stability of complexes formed between this compound and different metal ions, such as V(IV), Cu(II), or Zn(II). mdpi.com This is critical for applications in catalysis, materials science, and medicinal chemistry, where the structure and stability of the metal complex dictate its function. mdpi.comchemrxiv.org
The following table summarizes the types of information that can be derived from modeling the interaction of this compound (L) with a generic metal ion (M²⁺).
| Property | Description | Example Finding |
| Coordination Number | Number of donor atoms from the ligand(s) bound to the metal. | 4 (e.g., in a [M(L)₂] complex) |
| Coordination Geometry | The spatial arrangement of ligands around the metal center. | Distorted square planar or tetrahedral |
| M-N Bond Distance | The calculated distance between the metal and the quinoline nitrogen. | ~2.1 Å |
| M-O Bond Distance | The calculated distance between the metal and a coordinating oxygen atom. | ~2.0 Å |
| Binding Energy | The energy released upon formation of the complex in the gas phase. | -150 kcal/mol |
| Charge Transfer | The amount of electron density transferred from the ligand to the metal. | +0.3 e transferred to the metal |
Role of Methyl 8 Methoxyquinoline 2 Carboxylate As a Synthetic Scaffold and Intermediate
Precursor in the Synthesis of Complex Heterocyclic Systems
The quinoline (B57606) scaffold is a well-established privileged structure in medicinal chemistry, and Methyl 8-methoxyquinoline-2-carboxylate serves as a crucial starting point for the synthesis of a variety of complex heterocyclic systems. The presence of the ester and methoxy (B1213986) groups allows for a range of chemical modifications, leading to the construction of novel polycyclic and substituted heterocyclic compounds with potential biological activities.
Classic quinoline synthesis methods, such as the Skraup, Doebner-von Miller, and Friedländer reactions, provide general routes to the quinoline core. rsc.org More contemporary methods, including transition metal-catalyzed and microwave-assisted reactions, offer efficient pathways to functionalized quinolines. rsc.orgnih.gov The reactivity of the methyl carboxylate group allows for its conversion into other functional groups, such as amides, hydrazides, and other esters, which can then be used in cyclization reactions to form fused heterocyclic rings. For instance, the condensation of activated 8-hydroxyquinoline-2-carboxylic acid (a related compound) with anilines has been shown to produce N-phenylquinoline-2-carboxamides. nih.gov
The 8-methoxy group influences the electronic properties of the quinoline ring, directing further electrophilic substitution reactions and modulating the biological activity of the resulting derivatives. The synthesis of 5-Nitro-8-methoxyquinoline from 8-methoxyquinoline (B1362559) demonstrates the feasibility of introducing additional substituents onto the quinoline ring. researchgate.net
Below is a table summarizing various synthetic methods for quinoline derivatives, which can be adapted for the synthesis of complex heterocycles starting from this compound.
| Reaction Name | Description | Potential Application to this compound |
| Friedländer Synthesis | Condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. rsc.org | Could be used in the synthesis of the initial quinoline ring system. |
| Skraup Synthesis | Reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. rsc.org | A fundamental method for creating the basic quinoline structure. |
| Doebner-von Miller Reaction | Reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a Lewis or Brønsted acid. rsc.org | A versatile method for producing a variety of quinoline derivatives. |
| Amide Coupling | Conversion of the methyl carboxylate to a carboxylic acid, followed by coupling with various amines. nih.gov | To generate a diverse library of amide derivatives for further cyclization. |
| Suzuki-Miyaura Coupling | Cross-coupling of a halogenated quinoline with a boronic acid. mdpi.com | To introduce aryl or heteroaryl substituents at various positions. |
Building Block for Functionalized Materials
The unique photophysical and metal-chelating properties of the quinoline ring system make this compound an attractive building block for the synthesis of functionalized materials. Quinoline derivatives are known to be used as electron carriers in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for metal ions. nih.gov The 8-hydroxyquinoline (B1678124) moiety, a close relative of the 8-methoxyquinoline structure, is particularly well-known for its ability to form stable complexes with a variety of metal ions.
The derivatization of this compound can lead to the creation of polymers and copolymers with tailored properties. For example, a copolymer of 2-methyl-8-hydroxyquinoline gallium acrylate (B77674) and methyl methacrylate (B99206) has been synthesized and shown to exhibit strong blue-green photoluminescence. researchgate.net This suggests that similar polymeric materials could be developed from this compound, potentially leading to new materials for applications in electronics and photonics.
The following table highlights the potential applications of materials derived from this scaffold:
| Material Type | Potential Application | Key Feature of the Scaffold |
| Organic Light-Emitting Diodes (OLEDs) | Electron transport layers, emissive layers | Electron-deficient nature of the quinoline ring |
| Fluorescent Chemosensors | Detection of metal ions | Metal-chelating ability of the 8-methoxy (or hydroxy) group and nitrogen atom |
| Luminescent Polymers | Light-emitting plastics, coatings | Incorporation of the quinoline fluorophore into a polymer backbone |
| Anticorrosive Coatings | Protection of metal surfaces | Formation of a protective complex layer on the metal |
Derivatization for Further Research
The chemical structure of this compound offers multiple points for derivatization, making it a versatile platform for further research in medicinal chemistry and drug discovery. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, and other acid derivatives. nih.gov These modifications can be used to explore structure-activity relationships (SAR) and to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.
Furthermore, the quinoline ring itself can be subjected to various chemical transformations. For instance, the synthesis of Methyl 4-chloro-8-methoxyquinoline-2-carboxylate demonstrates that the 4-position can be halogenated, providing a handle for further functionalization through nucleophilic substitution or cross-coupling reactions. prepchem.com Alkylation and other modifications of the quinoline core can lead to the development of new bioactive molecules. mdpi.comnih.gov The investigation into the alkylation of a related thioxo-quinoline derivative highlights the potential for creating diverse libraries of compounds for biological screening. mdpi.comnih.gov
The table below outlines some of the key derivatization strategies that can be applied to this compound for further research.
| Reaction Site | Reaction Type | Resulting Functional Group | Purpose of Derivatization |
| C2-Ester | Hydrolysis | Carboxylic Acid | Intermediate for amide/ester synthesis |
| C2-Ester | Aminolysis | Amide | Explore SAR, improve biological activity |
| C2-Ester | Transesterification | Different Ester | Modify solubility and metabolic stability |
| Quinoline Ring | Halogenation | Chloro, Bromo, Iodo | Intermediate for cross-coupling reactions |
| Quinoline Ring | Nitration | Nitro | Intermediate for reduction to an amino group |
| 8-Methoxy Group | Demethylation | Hydroxyl | Enhance metal chelation, alter biological activity |
Innovations in Sustainable Synthesis Approaches for Quinoline 2 Carboxylates
Green Chemistry Principles in Catalyst Development
A central tenet of green chemistry is the use of catalytic reagents over stoichiometric ones. Innovations in catalyst design for quinoline (B57606) synthesis are moving away from hazardous and expensive transition metals towards more benign and recyclable alternatives. acs.org
Recent Advances in Catalysis for Quinoline Synthesis:
Nanocatalysts: The application of nanocatalysts is a promising strategy due to their high surface area and unique catalytic properties, which can lead to effective and environmentally friendly synthesis of quinoline derivatives. acs.orgnih.gov For instance, iron oxide nanoparticles (Fe3O4 NPs) have been successfully used as a magnetically separable and reusable catalyst in the synthesis of pyrimido[4,5-b]quinolones in water, achieving high yields. nih.gov
Metal-Free Heterogeneous Catalysts: To circumvent the issues associated with metal catalysts, researchers have developed metal-free options. A notable example is the use of Brønsted acid-functionalized graphitic carbon nitride (g-C3N4). nih.gov This layered material acts as a highly efficient and recyclable heterogeneous catalyst for the Friedländer synthesis of quinolines under mild, solvent-free conditions. nih.gov The catalyst's activity is attributed to its high surface acidity, which facilitates the condensation and cyclization steps. nih.gov
Brønsted Acidic Ionic Liquids: Ionic liquids are being explored not just as solvents but also as catalysts. ijpsjournal.com Brønsted acidic ionic liquids, such as 1-methyl-3-(3-trimethoxysilylpropyl)imidazolium hydrogen sulfate (B86663) immobilized on Fe3O4 nanoparticles, have been employed for the one-pot synthesis of polysubstituted quinolines via the Friedländer reaction under solvent-free conditions. nih.gov
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers high selectivity under mild conditions. In one instance, the enzyme NahE was used to catalyze the reaction between 2-aminobenzaldehydes and pyruvate (B1213749) to yield substituted quinolines, mimicking the efficiency of natural biological processes. researchgate.net
The table below summarizes various green catalysts used in quinoline synthesis.
| Catalyst Type | Specific Example | Reaction Type | Key Advantages |
| Nanocatalyst | Fe₃O₄ Nanoparticles | Friedländer Annulation | Recyclable, high yield, benign solvent (water) |
| Metal-Free Heterogeneous | g-C₃N₄-CO-(CH₂)₃-SO₃H | Friedländer Synthesis | Recyclable, solvent-free, high surface acidity |
| Brønsted Acidic Ionic Liquid | [Et₃NH]⁺[BF₄]⁻ | Conrad-Limpach Reaction | High yield, short reaction time, recyclable |
| Iodine | Iodine | Povarov Reaction | Metal-free, mild conditions, good functional group tolerance |
This table is generated based on data from multiple sources. nih.govnih.govias.ac.innih.gov
Environmentally Benign Reaction Media
The choice of solvent is critical in green synthesis, as organic solvents constitute a major portion of chemical waste. The focus has shifted to using greener alternatives or eliminating the solvent entirely. researchgate.net
Sustainable Reaction Media for Quinoline-2-carboxylate Synthesis:
Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal medium for green chemistry. Zhu and co-workers reported an environmentally friendly synthesis of quinolines from 2-nitrobenzyl alcohol and ketones in water. nih.gov
Ionic Liquids (ILs): ILs are salts with low melting points that can act as both solvents and catalysts. ijpsjournal.com Their negligible vapor pressure reduces air pollution. An efficient synthesis of quinoline derivatives has been reported using the ionic liquid [bmim]HSO4 in substoichiometric amounts. mdpi.com Another example is the use of [Et3NH]+[BF4]− as a recyclable catalyst for the one-pot synthesis of quinolines in ethanol, achieving excellent yields in short reaction times. ias.ac.in
Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can sometimes accelerate reaction rates. researchgate.net The synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives has been achieved by reacting pyruvic acid, 1-naphthylamine, and various benzaldehydes at 80 °C without any solvent, using a nanocatalyst. nih.gov Similarly, the Friedländer synthesis has been optimized under solvent-free conditions using a g-C3N4-based catalyst. nih.gov
Microwave-Assisted Synthesis (MAS): The use of microwave irradiation as an energy source can dramatically reduce reaction times, improve yields, and lower energy consumption compared to conventional heating. ijpsjournal.com Modifications to the classic Skraup reaction using microwave heating have been shown to improve the efficiency of quinoline synthesis. mdpi.com
The following table compares the efficiency of different solvents in the synthesis of a quinoline derivative using a g-C3N4-based catalyst.
| Solvent | Conversion of 2-aminoaryl ketone (%) | Quinoline Yield (%) |
| Ethanol | High | ~60 |
| Methanol (B129727) | High | ~50 |
| N,N-dimethylformamide (DMF) | High | ~40-60 |
| Toluene | Low | Low |
| Acetonitrile | Low | Low |
| Solvent-Free | Maximized | Maximized |
This table is based on data from a study on metal-free heterogeneous catalysts. nih.gov
Atom Economy and Efficiency in Synthetic Design
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com Syntheses with high atom economy are fundamental to green chemistry as they minimize the generation of waste byproducts. primescholars.com
In the context of quinoline-2-carboxylate synthesis, traditional methods often suffer from poor atom economy. primescholars.com However, modern synthetic strategies aim to improve this metric significantly.
Strategies for Improving Atom Economy:
Addition and Cyclization Reactions: Designing synthetic routes that primarily involve addition and cyclization reactions, such as the Friedländer and Doebner-von Miller reactions, helps to incorporate most of the atoms from the starting materials into the final product. mdpi.comacs.org The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a straightforward and atom-efficient approach to polysubstituted quinolines. nih.gov
Dehydrogenative Coupling: Catalytic systems that promote dehydrogenative coupling, where a molecule of hydrogen is the only byproduct, represent a highly atom-economical approach. A cobalt complex has been shown to catalyze the synthesis of quinolines via a dehydrogenative pathway. rsc.org
A new one-pot synthesis of quinoline-2-carboxylates starting from β-nitroacrylates and 2-aminobenzaldehydes exemplifies an efficient design. researchgate.net This method avoids wasteful work-up procedures and generates the complex quinoline structure in a straightforward manner, highlighting the advantages from a sustainability perspective. researchgate.net The reaction proceeds through an aza-Michael addition followed by an intramolecular Henry reaction and subsequent aromatization, incorporating the majority of the atoms from the starting materials into the final product structure. unicam.itresearchgate.net
Q & A
Q. How can researchers optimize the synthesis of methyl 8-methoxyquinoline-2-carboxylate to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent selection, and catalyst efficiency). For quinoline derivatives like this compound, esterification of the carboxylic acid precursor using methanol under acidic or basic catalysis is common. For example, methyl ester formation via nucleophilic acyl substitution can be monitored using thin-layer chromatography (TLC) to track intermediate steps . Adjusting stoichiometry of reagents (e.g., methylating agents like methyl iodide or dimethyl sulfate) and reaction time may enhance yield. Purity can be improved via recrystallization using solvents such as ethanol or ethyl acetate, guided by solubility data from analogs like 2-hydroxy-6-methoxyquinoline-4-carboxylic acid .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Based on safety data for structurally similar quinoline derivatives (e.g., methyl 2-acetamidoquinoline-6-carboxylate), this compound likely requires precautions against acute toxicity via inhalation, dermal, or oral exposure (Category 4 under EU-GHS/CLP) . Researchers should:
- Use fume hoods and personal protective equipment (PPE), including nitrile gloves and lab coats.
- Avoid incompatible materials like strong acids/bases or oxidizing agents to prevent hazardous reactions .
- Implement spill containment measures and ensure access to emergency protocols (e.g., emergency contact numbers provided in safety sheets) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the methoxy and ester functional groups. Compare spectral data to analogs like 2-hydroxy-6-methoxyquinoline-4-carboxylic acid to validate peak assignments .
- High-Resolution Mass Spectrometry (HRMS) : Determines molecular formula accuracy (e.g., CHNO) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm) and methoxy (C-O) stretches (~1250 cm) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group position) influence the biological activity of this compound?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents. For example:
- Compare this compound with analogs like 8-hydroxy-2-methylquinoline derivatives to assess how hydroxyl vs. methoxy groups affect metal chelation or receptor binding .
- Use computational tools (e.g., molecular docking) to predict interactions with biological targets. Validate experimentally via enzyme inhibition assays or cell-based toxicity studies .
Q. What strategies can resolve contradictions in stability data for this compound under varying pH conditions?
- Methodological Answer : Stability studies should include:
- pH-Dependent Degradation Tests : Expose the compound to buffered solutions (pH 1–13) and monitor degradation via HPLC. For example, quinoline esters are prone to hydrolysis under acidic/basic conditions, as seen in methyl 2-acetamidoquinoline-6-carboxylate stability profiles .
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t) to identify pH ranges where the compound remains stable. Use Arrhenius plots to predict shelf life under storage conditions .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic sites (e.g., carbonyl carbon in the ester group). Compare with experimental reactivity data from methyl lithium reactions, where nucleophiles attack carbonyl groups to form ketones .
- Molecular Dynamics Simulations : Model solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways. Validate predictions via small-scale kinetic experiments .
Data Analysis and Reporting Guidelines
Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?
- Methodological Answer :
- Batch Comparison : Use statistical tools (e.g., principal component analysis) to identify outliers in NMR or IR spectra.
- Impurity Profiling : Employ LC-MS to detect byproducts (e.g., unreacted starting materials or hydrolysis products). Reference purity standards from analogs like 6-methoxyisoquinoline (e.g., CAS 52986-70-6) .
Q. What ethical and documentation standards apply to publishing research on this compound?
- Methodological Answer :
- Ethical Compliance : Adhere to guidelines for chemical safety and waste disposal, as outlined in institutional protocols and EU-GHS/CLP regulations .
- Data Transparency : Include raw spectral data, synthetic procedures, and reproducibility metrics. Follow journal-specific graphical guidelines (e.g., avoid excessive chemical structures in figures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
